molecular formula C8H5F2NO5 B1530017 2,4-Difluoro-6-nitromandelic acid CAS No. 1805055-68-8

2,4-Difluoro-6-nitromandelic acid

Cat. No.: B1530017
CAS No.: 1805055-68-8
M. Wt: 233.13 g/mol
InChI Key: LRYXDPIUPMAISH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitromandelic acid is a chemical compound with the molecular formula C8H5F2NO5 and a molecular weight of 233.13 g/mol. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to the mandelic acid structure, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-nitromandelic acid typically involves the nitration of 2,4-difluoromandelic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with continuous monitoring of reaction parameters to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-nitromandelic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxylamines or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-6-nitromandelic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-nitromandelic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2,4-Difluoro-6-nitromandelic acid can be compared with other similar compounds, such as:

  • 2,4-Difluorobenzoic acid: Similar structure but lacks the nitro group.

  • 6-Nitro-2,4-difluoromandelic acid: Similar structure but with a different arrangement of functional groups.

  • 2,4-Difluoro-6-hydroxymandelic acid: Similar structure but with a hydroxyl group instead of a nitro group.

Properties

IUPAC Name

2-(2,4-difluoro-6-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-3-1-4(10)6(7(12)8(13)14)5(2-3)11(15)16/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYXDPIUPMAISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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